molecular formula C9H16F2O4 B2641261 ethyl3,3-diethoxy-2,2-difluoropropanoate CAS No. 2309465-26-5

ethyl3,3-diethoxy-2,2-difluoropropanoate

Cat. No.: B2641261
CAS No.: 2309465-26-5
M. Wt: 226.22
InChI Key: RLNZYDIAJNEKHW-UHFFFAOYSA-N
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Description

Ethyl 3,3-diethoxy-2,2-difluoropropanoate is an organic compound with the molecular formula C9H16F2O4. It is a liquid at room temperature and is used in various chemical synthesis processes. The compound is characterized by the presence of two fluorine atoms and two ethoxy groups attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-diethoxy-2,2-difluoropropanoate typically involves the reaction of ethyl 3,3-diethoxypropanoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of ethyl 3,3-diethoxy-2,2-difluoropropanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diethoxy-2,2-difluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-diethoxy-2,2-difluoropropanoic acid.

    Reduction: Formation of 3,3-diethoxy-2,2-difluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-diethoxy-2,2-difluoropropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of ethyl 3,3-diethoxy-2,2-difluoropropanoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid or alcohol, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3-diethoxypropanoate: Lacks the fluorine atoms, making it less reactive in certain chemical processes.

    Ethyl 3,3-difluoropropanoate: Lacks the ethoxy groups, which can affect its solubility and reactivity.

    Methyl 3,3-diethoxy-2,2-difluoropropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 3,3-diethoxy-2,2-difluoropropanoate is unique due to the combination of ethoxy and fluorine groups, which impart distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

ethyl 3,3-diethoxy-2,2-difluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2O4/c1-4-13-7(12)9(10,11)8(14-5-2)15-6-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNZYDIAJNEKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(=O)OCC)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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